![molecular formula C18H20N2O4 B2914627 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-48-5](/img/structure/B2914627.png)
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid, also known as CP-640186, is a synthetic compound that belongs to the family of phenoxyacetic acids. It was first synthesized by Pfizer in 2001 as a potential treatment for metabolic disorders such as type 2 diabetes and obesity. Since then, CP-640186 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is not fully understood, but it is believed to act as an agonist of the G protein-coupled receptor GPR40, which is primarily expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to increase intracellular calcium levels in pancreatic beta cells, which leads to the release of insulin. In addition, 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, the reduction of glucose levels in the blood, the reduction of body weight and adiposity, and the reduction of pain behavior in animal models of neuropathic pain. 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has also been shown to increase energy expenditure and improve lipid metabolism in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has several advantages and limitations for lab experiments. One advantage is that it is a highly selective agonist of GPR40, which makes it a useful tool for investigating the role of GPR40 in glucose-stimulated insulin secretion. Another advantage is that it has been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a useful tool for investigating its potential as a therapeutic agent. However, one limitation is that it has not yet been tested in human clinical trials, which makes it difficult to determine its potential efficacy and safety in humans.
Orientations Futures
There are several future directions for research on 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid. One direction is to investigate its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity. Another direction is to investigate its potential as a treatment for neuropathic pain. In addition, future research could investigate the molecular mechanisms underlying the effects of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid on glucose-stimulated insulin secretion, energy metabolism, and pain behavior. Finally, future research could investigate the potential side effects and safety of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid in humans.
Méthodes De Synthèse
The synthesis of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves several steps, including the reaction of 2-bromo-4'-fluorophenylacetic acid with cyclohexylamine to form the corresponding amide, followed by the reaction of the amide with ethyl 2-bromo-3-oxopropanoate to form the corresponding ester. The final step involves the reaction of the ester with 2-hydroxy-4-cyanobenzaldehyde to form 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically above 99%.
Applications De Recherche Scientifique
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been the subject of numerous scientific studies, which have investigated its potential applications in various fields. In the field of metabolic disorders, 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have potential as a treatment for obesity. 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has also been investigated as a potential treatment for neuropathic pain, as it has been shown to reduce pain behavior in animal models of neuropathic pain.
Propriétés
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h4-6,9-10,15H,1-3,7-8,12H2,(H,20,23)(H,21,22)/b14-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCYGKWOJSJHQN-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.